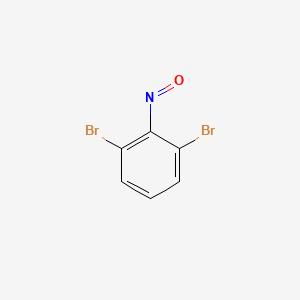

1,3-Dibromo-2-nitrosobenzene

Description

Structure

3D Structure

Properties

CAS No. |

45739-16-0 |

|---|---|

Molecular Formula |

C6H3Br2NO |

Molecular Weight |

264.90 g/mol |

IUPAC Name |

1,3-dibromo-2-nitrosobenzene |

InChI |

InChI=1S/C6H3Br2NO/c7-4-2-1-3-5(8)6(4)9-10/h1-3H |

InChI Key |

OPKZEDOPCBQRRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dibromo 2 Nitrosobenzene

Direct Synthesis Strategies for Nitrosoarenes

Direct synthesis strategies for nitrosoarenes focus on the introduction of the nitroso moiety onto an aromatic scaffold in a single key step. These methods are often valued for their potential atom economy and conciseness.

Oxidation of Aromatic Amines to Nitrosoarenes

A common and effective method for the preparation of nitrosoarenes is the oxidation of the corresponding aromatic amines. In the context of 1,3-dibromo-2-nitrosobenzene, the logical precursor would be 2,6-dibromoaniline (B42060). Various oxidizing agents have been employed for this transformation, with the choice of reagent often influencing the reaction's selectivity and yield.

One established method involves the use of peroxy acids. For instance, peracetic acid, generated in situ from hydrogen peroxide and acetic acid, has been successfully used to oxidize a range of substituted anilines to their nitroso derivatives. organic-chemistry.org Similarly, peroxybenzoic acid has been employed for the synthesis of nitrosobenzenes with various substituents, including di-halogenated and nitro-substituted rings. organic-chemistry.org Another powerful oxidizing agent is Caro's acid (peroxymonosulfuric acid, H₂SO₅), which has a long history in the synthesis of nitrosoarenes from aromatic amines. organic-chemistry.org

The general reaction for the oxidation of 2,6-dibromoaniline to 1,3-dibromo-2-nitrosobenzene is depicted below:

Reaction Scheme: Oxidation of 2,6-Dibromoaniline

| Precursor | Oxidizing Agent | Product | Reference |

| 2,6-Dibromoaniline | Peracetic Acid | 1,3-Dibromo-2-nitrosobenzene | organic-chemistry.org |

| 2,6-Dibromoaniline | Caro's Acid | 1,3-Dibromo-2-nitrosobenzene | organic-chemistry.org |

It is important to note that the reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-oxidation of the nitroso compound to the corresponding nitro derivative. organic-chemistry.org

Alternative Synthetic Routes for Nitroso Group Introduction

One such method is the direct nitrosation of arenes . This typically involves the reaction of an electron-rich aromatic compound with a nitrosating agent. For instance, nitrosonium tetrafluoroborate (B81430) (NOBF₄) has been used for the direct nitrosation of polymethyl-substituted benzenes. organic-chemistry.org While 1,3-dibromobenzene (B47543) is deactivated towards electrophilic attack, this approach could potentially be applied under forcing conditions or with a suitable catalyst.

Another strategy is nitrosative demetalation . This involves the reaction of an organometallic compound, such as an organomercury or organolithium species, with a nitrosating agent like nitrosyl chloride (NOCl). organic-chemistry.org This method offers high regioselectivity as the nitroso group replaces the metal at a specific position on the aromatic ring.

Regioselective Bromination Approaches for Substituted Benzene (B151609) Derivatives

The regioselective introduction of bromine atoms onto a benzene ring is a critical aspect of synthesizing 1,3-dibromo-2-nitrosobenzene, particularly in multi-step synthetic sequences. The directing effects of the substituents already present on the ring govern the position of the incoming bromine atom.

In the context of a multi-step synthesis, if one were to brominate nitrosobenzene (B162901), the nitroso group is known to be a para-directing group in classical halogenation reactions with Br₂ and Cl₂. nist.gov However, this approach can lead to the formation of byproducts such as azoxyarenes and nitro compounds. nist.gov More controlled and regioselective bromination can be achieved using milder reagents and optimized reaction conditions. For instance, the para-selective direct bromination of nitrosoarenes with copper(II) bromide has been reported to give good yields with high regioselectivity. nist.gov

When considering the bromination of a monosubstituted benzene as a step towards 1,3-dibromo-2-nitrosobenzene, the directing effect of the initial substituent is paramount. For example, if starting with nitrobenzene (B124822), the nitro group is a strong deactivating and meta-directing group. This property is exploited in the sequential synthesis described in section 2.3.1.

Multi-Step Synthesis Protocols for Dibromonitrosobenzene Scaffolds

Multi-step syntheses provide a versatile and often more controllable approach to complex substituted benzenes like 1,3-dibromo-2-nitrosobenzene. These protocols allow for the sequential introduction of functional groups, taking advantage of their directing effects to achieve the desired substitution pattern.

Sequential Halogenation and Nitroso Group Introduction

A plausible multi-step synthesis for 1,3-dibromo-2-nitrosobenzene can be envisioned starting from benzene. This strategy involves the initial introduction of a nitro group, followed by sequential bromination, and finally, reduction of the nitro group to the desired nitroso functionality.

The key steps in this proposed synthesis are:

Nitration of Benzene: Benzene is first nitrated to nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgnih.gov

First Bromination: Nitrobenzene is then subjected to electrophilic bromination. The nitro group is a meta-director, leading to the formation of 3-bromo-1-nitrobenzene (m-bromonitrobenzene). wikipedia.org

Second Bromination: A second bromination of 3-bromo-1-nitrobenzene is then carried out. Both the nitro group and the bromine atom direct the incoming electrophile to the meta position relative to themselves. This results in the formation of 1,3-dibromo-2-nitrobenzene (B169743). wikipedia.org

Reduction of the Nitro Group: The final step would involve the selective reduction of the nitro group in 1,3-dibromo-2-nitrobenzene to the nitroso group. This can be achieved using various reducing agents under controlled conditions.

Reaction Scheme: Multi-Step Synthesis from Benzene

| Step | Starting Material | Reagents | Product |

| 1 | Benzene | Conc. HNO₃, Conc. H₂SO₄ | Nitrobenzene |

| 2 | Nitrobenzene | Br₂, FeBr₃ | 3-Bromo-1-nitrobenzene |

| 3 | 3-Bromo-1-nitrobenzene | Br₂, FeBr₃ | 1,3-Dibromo-2-nitrobenzene |

| 4 | 1,3-Dibromo-2-nitrobenzene | Reducing Agent (e.g., Zn/NH₄Cl) | 1,3-Dibromo-2-nitrosobenzene |

This sequential approach offers excellent control over the regiochemistry of the final product due to the well-defined directing effects of the nitro and bromo substituents. wikipedia.org

Directed Ortho-Metalation and Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. nih.gov This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile to introduce a new functional group.

In the context of synthesizing 1,3-dibromo-2-nitrosobenzene, a hypothetical DoM strategy could involve the lithiation of 1,3-dibromobenzene at the 2-position, followed by quenching with a nitrosating agent. The two bromine atoms could potentially act as weak directing groups, or a more potent DMG could be present at another position and later removed. However, there is a lack of specific literature examples for the direct nitrosation of a 2-lithio-1,3-dibromobenzene intermediate.

A more plausible, though still speculative, DoM approach would involve a precursor with a strong DMG. For example, a phenol (B47542) or an aniline (B41778) derivative could be used to direct ortho-metalation, followed by functionalization and subsequent conversion to the desired 1,3-dibromo-2-nitrosobenzene structure. The success of such a strategy would depend on the compatibility of the DMG with the required reaction conditions and the feasibility of its eventual removal or transformation.

While DoM offers a conceptually elegant route to such a specifically substituted arene, its practical application for the synthesis of 1,3-dibromo-2-nitrosobenzene from 1,3-dibromobenzene would require further investigation to establish viable reaction conditions and suitable nitrosating electrophiles.

Optimization of Reaction Conditions and Yield for 1,3-Dibromo-2-nitrosobenzene Synthesis

Optimizing the synthesis of 1,3-Dibromo-2-nitrosobenzene is critical to maximize yield and purity while minimizing the formation of byproducts, primarily the corresponding nitro and azoxy compounds. Key parameters that can be adjusted include the choice of oxidant, catalyst, solvent, temperature, and the use of additives.

Choice of Oxidant and Catalyst: Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its environmental benignity, with water as the only byproduct. However, its use often requires a catalyst to achieve efficient conversion. Keggin-type heteropolyacids have been demonstrated as effective catalysts for the H₂O₂ oxidation of anilines in multiphase systems, improving both activity and selectivity towards the nitroso product. scispace.com The choice of catalyst can significantly influence the reaction outcome; for example, iron-substituted heteropolyacids have shown higher conversion rates compared to their unsubstituted counterparts. scispace.com

Effect of Temperature and Base: Temperature is a critical factor influencing selectivity. For the oxidation of aniline catalyzed by heteropolyacids, conducting the reaction at a lower temperature (e.g., 20°C) can result in 100% selectivity for the nitrosobenzene product. scispace.com In contrast, higher temperatures (e.g., 60°C) can favor the formation of the over-oxidized nitrobenzene. scispace.com The addition of a base can also control the reaction pathway. In mechanochemical syntheses using Oxone, the addition of sodium bicarbonate (NaHCO₃) has been shown to substantially improve the yield of nitrosobenzenes by neutralizing acidic byproducts that could otherwise catalyze undesired side reactions. researchgate.net The controlled use of different bases (e.g., NaOAc vs. NaOMe) with H₂O₂ can selectively favor the formation of azoxybenzenes or nitrobenzenes, highlighting the importance of basicity in directing the reaction outcome. nih.govacs.org

The following interactive table summarizes research findings on the optimization of aniline oxidation, which are applicable to the synthesis of 1,3-Dibromo-2-nitrosobenzene.

| Precursor | Oxidant | Catalyst / Additive | Solvent | Temperature | Primary Product | Yield / Conversion | Selectivity |

| Aniline | H₂O₂ | Keggin Heteropolyacid (M₁₁PVFe) | Multiphase System | 20°C | Nitrosobenzene | 76% Conversion | 100% |

| Aniline | H₂O₂ | Keggin Heteropolyacid (M₁₁PVFe) | Multiphase System | 60°C | Nitrobenzene | 100% Conversion | 100% |

| para-substituted anilines | Oxone | NaHCO₃ | Solvent-free (Milling) | Room Temp. | Nitrosobenzene | ~5-fold increase for p-Br | Improved |

| Aniline | H₂O₂ | NaOAc | MeCN | 80°C | Azoxybenzene (B3421426) | 78% | - |

| Aniline | H₂O₂ | NaOMe | EtOH/MeCN | Room Temp. | Nitrobenzene | 96% | High |

Green Chemistry Considerations in Synthetic Route Development

The development of synthetic routes for 1,3-Dibromo-2-nitrosobenzene is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free Synthesis (Mechanochemistry): A significant advancement in green synthesis is the use of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. The mechanochemical oxidation of anilines using Oxone has been demonstrated as a rapid, efficient, and solvent-free route to nitrosobenzenes. researchgate.netresearchgate.net This method not only avoids the use of bulk solvents, reducing waste and environmental impact, but can also be combined with solvent-free purification techniques like sublimation. researchgate.net

Use of Green Oxidants and Solvents: The use of environmentally benign oxidants is a cornerstone of green synthetic chemistry. Hydrogen peroxide (H₂O₂) is considered a green oxidant as its primary byproduct is water. nih.gov Similarly, Oxone is a stable, solid oxidant that is considered environmentally friendly, generating non-toxic potassium sulfate (B86663) salts as byproducts. nih.govnih.gov When solvents are necessary, the use of water is highly desirable. Methodologies have been developed for the synthesis of related compounds, such as azoxybenzenes from anilines, using water as a green solvent at room temperature. acs.org

Catalysis and Process Innovation: The use of recyclable catalysts, such as the heteropolyacids mentioned for H₂O₂ oxidation, aligns with green chemistry principles by reducing waste and improving atom economy. scispace.com Furthermore, process innovations like continuous flow synthesis offer a safer and more efficient alternative to traditional batch processes. nih.govnih.gov Continuous flow methods for preparing nitrosoarenes can minimize the handling of unstable intermediates and allow for precise control over reaction parameters, enhancing safety and consistency. nih.govnih.gov The development of an organic solvent-free process for preparing related compounds like 2,6-dibromo-4-nitroaniline (B165464) using bromide-bromate salts in an aqueous medium, with the ability to recycle the acidic filtrate, further exemplifies the application of green principles in the synthesis of halogenated aromatic compounds. researchgate.netsemanticscholar.org

Chemical Reactivity and Transformation Pathways of 1,3 Dibromo 2 Nitrosobenzene

Reactions Involving the Nitroso Group

The nitroso moiety (-N=O) in 1,3-dibromo-2-nitrosobenzene is the primary site of its chemical reactivity. It can undergo a range of reactions, leading to the formation of diverse molecular architectures.

Reduction Reactions to Amino or Hydroxylamino Derivatives

The nitroso group is readily reduced to either a hydroxylamino or an amino group, depending on the reducing agent and reaction conditions employed. These transformations are fundamental in the synthesis of various substituted anilines and related compounds. The redox properties of C-nitroso compounds are significant, as they can be reduced to hydroxylamines, azoxy, azo, hydrazo compounds, or primary amines. researchgate.net

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to their corresponding anilines. While specific studies on the catalytic hydrogenation of 1,3-dibromo-2-nitrosobenzene are not extensively detailed in the provided search results, the general principles of nitroarene hydrogenation can be applied. The process typically involves the use of a metal catalyst, such as palladium or platinum, on a solid support. The nitroso group is first reduced to a hydroxylamino group, which is then further reduced to the amino group.

The selectivity of the hydrogenation process is crucial, especially when other reducible functional groups are present in the molecule. In the case of 1,3-dibromo-2-nitrosobenzene, the bromine atoms are generally stable under typical catalytic hydrogenation conditions used for nitro group reduction. The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the reaction rate and selectivity. For instance, in the gas-phase catalytic hydrogenation of nitrobenzene (B124822) to aniline (B41778), a multi-component supported catalyst can be employed to achieve high yields. google.com

Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes

| Parameter | Typical Conditions |

| Catalyst | Pd/C, Pt/C, Raney Ni |

| Hydrogen Source | H₂ gas, transfer hydrogenation reagents |

| Solvent | Ethanol (B145695), Methanol, Ethyl acetate |

| Temperature | Room temperature to 100°C |

| Pressure | 1 atm to 100 atm |

Under certain reductive conditions, nitroso compounds can undergo coupling reactions to form dimeric products such as azoxy and azobenzenes. These reactions often proceed through the intermediacy of hydroxylamino derivatives. The condensation of a nitroso compound with a hydroxylamine (B1172632), both of which can be formed in situ from the partial reduction of the nitroso starting material, leads to the formation of an azoxybenzene (B3421426). researchgate.net Further reduction of the azoxybenzene can then yield the corresponding azobenzene.

The formation of azoxybenzene is favored under milder reducing conditions, while stronger reducing agents or more forcing conditions will typically lead to the formation of the azo compound or complete reduction to the aniline. The presence of substituents on the aromatic ring can influence the course of these reactions. researchgate.net For instance, both ortho substituents and electron-donating groups can inhibit the conversion of nitroso compounds into the corresponding azoxy compounds. researchgate.net

A general pathway for these transformations is as follows:

Ar-NO (Nitrosobenzene) → Ar-NHOH (Phenylhydroxylamine) Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar (Azoxybenzene) Ar-N(O)=N-Ar → Ar-N=N-Ar (Azobenzene) → Ar-NH-NH-Ar (Hydrazobenzene) → Ar-NH₂ (Aniline)

The selective synthesis of azoxybenzenes and nitroaromatics can be controlled by adjusting the strength of the base in the presence of an oxidant like hydrogen peroxide. nih.gov A mild base tends to facilitate the formation of azoxybenzene, whereas a stronger base favors the synthesis of nitroaromatics. nih.gov

Oxidation Reactions of the Nitroso Group

The nitroso group of 1,3-dibromo-2-nitrosobenzene can be oxidized to a nitro group (-NO₂). This transformation is a common reaction for nitroso compounds and can be achieved using various oxidizing agents. nih.gov The ease of oxidation can sometimes be a challenge in the preparation and handling of nitroso compounds, as it can lead to the formation of the corresponding nitro derivative as an impurity. nih.govacs.org

Common oxidizing agents for this transformation include:

Hydrogen peroxide nih.gov

Peroxy acids (e.g., m-chloroperoxybenzoic acid)

Caro's acid (peroxymonosulfuric acid) wikipedia.org

Potassium permanganate

Nitric acid

The oxidation of nitrosobenzene (B162901) to nitrobenzene can occur rapidly under strong base conditions, while the conversion is significantly slower under weak base conditions. nih.gov

Cycloaddition Reactions and Heterocycle Formation

Nitroso compounds can act as dienophiles or dipolarophiles in cycloaddition reactions, leading to the formation of various heterocyclic structures. The nitroso group can participate in [4+2] cycloadditions (Diels-Alder reactions) with dienes and [3+2] cycloadditions with 1,3-dipoles. wikipedia.org

In the context of 1,3-dipolar cycloadditions, nitrosoarenes can react with species like nitrones or nitrile oxides. uchicago.eduresearchgate.netrsc.org These reactions are powerful methods for constructing five-membered heterocyclic rings. chem-station.comresearchgate.net For example, the reaction of a nitroso compound with a nitrone can lead to the formation of a 1,2,4-oxadiazolidine ring system. The reversibility of nitrone cycloaddition reactions can be a factor in determining the product distribution. mdpi.com

The ability of the nitroso group to participate in these reactions makes 1,3-dibromo-2-nitrosobenzene a potential precursor for the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Nitroso Moiety

The nitroso group exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile. at.ua

Electrophilic Character: The nitrogen atom of the nitroso group is electron-deficient and is therefore susceptible to attack by nucleophiles. This is mechanistically similar to the addition of nucleophiles to an aldehyde. at.ua A wide variety of products can be formed by reacting the same nitroso compound with different nucleophiles. at.ua

Nucleophilic Character: The nitroso molecule itself possesses two nucleophilic centers: the nitrogen and the oxygen atoms. at.ua This nucleophilicity allows it to react with various electrophiles. This dual reactivity gives nitroso compounds a special role in the design of organic syntheses, particularly for heterocyclic compounds. at.ua

The reactivity of nitroarenes with nucleophiles is a well-studied area. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. mdpi.com While 1,3-dibromo-2-nitrosobenzene is not a nitroarene, the principles of nucleophilic aromatic substitution can be relevant to its reactivity, particularly if the nitroso group is first oxidized to a nitro group.

Reactions Involving the Bromine Substituents

The bromine atoms on the aromatic ring are key sites for chemical transformations, enabling the introduction of a wide array of functional groups through various substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 1,3-dibromo-2-nitrosobenzene. wikipedia.org This reaction involves the displacement of a halide, in this case, bromide, by a nucleophile. wikipedia.org The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In 1,3-dibromo-2-nitrosobenzene, the nitroso group at the C-2 position is strongly electron-withdrawing, thereby activating the two adjacent bromine atoms at C-1 and C-3 for nucleophilic attack. stackexchange.comminia.edu.eg

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com First, the nucleophile attacks the carbon atom bearing a bromine atom (the ipso-carbon), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the electron-withdrawing nitroso group, which provides significant stabilization. wikipedia.orgmasterorganicchemistry.com In the second, typically faster step, the bromide ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product. youtube.com

Due to the symmetrical activation of both bromine atoms by the ortho-nitroso group, reactions with one equivalent of a nucleophile can lead to a mixture of monosubstituted products, while an excess of the nucleophile can result in disubstitution. The specific outcome depends on the reaction conditions and the nature of the nucleophile. Studies on analogous compounds, such as 1,3-dichloro-4-nitrobenzene, have shown that halogen exchange can occur at both ortho and para positions relative to the activating nitro group. researchgate.net

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of 1,3-Dibromo-2-nitrosobenzene

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

| Methoxide | Sodium Methoxide (NaOCH₃) | 1-Bromo-3-methoxy-2-nitrosobenzene |

| Amine | Ammonia (NH₃) | 1-Bromo-3-amino-2-nitrosobenzene |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-Bromo-3-(phenylthio)-2-nitrosobenzene |

| Cyanide | Sodium Cyanide (NaCN) | 1-Bromo-3-cyano-2-nitrosobenzene |

The bromine substituents of 1,3-dibromo-2-nitrosobenzene serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.orglibretexts.org This powerful method allows for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. wikipedia.orgborates.today The reaction is widely used to synthesize complex molecules like biaryls and styrenes. wikipedia.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: libretexts.orgyonedalabs.com

Oxidative Addition : A palladium(0) catalyst inserts into the carbon-bromine bond of 1,3-dibromo-2-nitrosobenzene, forming a palladium(II) complex.

Transmetalation : In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond in the product and regenerating the palladium(0) catalyst. libretexts.org

This methodology allows for the selective substitution of one or both bromine atoms, providing access to a diverse range of derivatives. By carefully selecting the boronic acid or ester, various aryl, heteroaryl, or vinyl groups can be introduced onto the nitrosobenzene scaffold.

Table 2: Potential Suzuki-Miyaura Cross-Coupling Products

| Boronic Acid Partner | Expected Product (Monosubstitution) |

| Phenylboronic acid | 1-Bromo-3-phenyl-2-nitrosobenzene |

| 4-Methylphenylboronic acid | 1-Bromo-3-(4-methylphenyl)-2-nitrosobenzene |

| 2-Thiopheneboronic acid | 1-Bromo-3-(thiophen-2-yl)-2-nitrosobenzene |

| Vinylboronic acid | 1-Bromo-3-vinyl-2-nitrosobenzene |

Metalation, particularly lithiation, offers another route to functionalize 1,3-dibromo-2-nitrosobenzene. Two primary strategies can be envisioned: lithium-halogen exchange and directed ortho-lithiation (DoM).

Lithium-halogen exchange is a rapid reaction that typically occurs when an aryl halide is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. In this process, one of the bromine atoms would be exchanged for a lithium atom, generating a potent aryllithium nucleophile. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new functional group at the former site of the bromine atom.

Directed ortho-lithiation (DoM) involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG). uwindsor.caresearchgate.net While the nitroso group is not a classic DMG, its proximity to the sole aromatic proton at C-4 could potentially direct a strong, sterically hindered lithium amide base like lithium diisopropylamide (LDA) to deprotonate this position. However, given the high reactivity of organolithium reagents towards the nitroso group itself and the ease of lithium-halogen exchange, the latter is often the more predictable and synthetically useful pathway.

Synergistic and Antagonistic Effects of Bromine and Nitroso Groups on Aromatic Reactivity

The substituents on the 1,3-dibromo-2-nitrosobenzene ring exhibit strong synergistic effects, particularly in the context of nucleophilic aromatic substitution.

Synergistic Effects in SNAr: The primary interaction is the powerful activation of the ring towards nucleophilic attack. The nitroso group is a potent electron-withdrawing group, acting through both inductive and resonance effects. stackexchange.comminia.edu.eg This withdrawal of electron density makes the aromatic ring highly electrophilic (electron-poor). masterorganicchemistry.com The bromine atoms are good leaving groups. The combination of a highly activated ring and good leaving groups results in a molecule that is primed for SNAr reactions. The nitroso group's ability to stabilize the intermediate Meisenheimer complex is crucial for lowering the activation energy of the reaction. wikipedia.orgmasterorganicchemistry.com In this context, the effects of the nitroso and bromo groups are synergistic, working together to facilitate substitution.

Directing Effects: For SNAr, the position of substitution is determined by the location of the leaving groups (the bromine atoms). masterorganicchemistry.com The nitroso group at C-2 activates both the C-1 and C-3 positions. In electrophilic aromatic substitution, both the nitroso group and the halogens are deactivating. minia.edu.egwikipedia.org However, the nitroso group is considered an ortho, para-director due to the resonance donation of the nitrogen lone pair, while halogens are also ortho, para-directors. stackexchange.comwikipedia.org This would direct incoming electrophiles to the C-4 and C-6 positions. The strong deactivating nature of the ring, however, makes electrophilic substitution reactions challenging.

Reaction Mechanism Elucidation for 1,3-Dibromo-2-nitrosobenzene Transformations

Understanding the mechanisms of the key transformations of 1,3-dibromo-2-nitrosobenzene is essential for predicting its reactivity and controlling reaction outcomes.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): As previously described, this reaction follows a well-established two-step addition-elimination pathway.

Addition: A nucleophile attacks the carbon at either C-1 or C-3, breaking the aromatic π-system and forming a tetrahedral sp³-hybridized carbon. This creates a negatively charged intermediate, the Meisenheimer complex. wikipedia.org The stability of this intermediate is the key to the reaction's feasibility and is greatly enhanced by the delocalization of the negative charge onto the oxygen atom of the ortho-nitroso group through resonance.

Elimination: The intermediate rearomatizes by expelling the bromide leaving group, resulting in the final substituted product. The first step, the formation of the Meisenheimer complex, is typically the slow, rate-determining step. youtube.com

Mechanism of Suzuki-Miyaura Cross-Coupling: This reaction proceeds via a palladium-based catalytic cycle. libretexts.org

Oxidative Addition: A coordinatively unsaturated Pd(0)L₂ complex reacts with 1,3-dibromo-2-nitrosobenzene, inserting into the C-Br bond to form a square planar Pd(II) complex, trans-[ArPd(Br)L₂].

Transmetalation: The organoboron reagent, activated by a base (e.g., forming a borate complex [R-B(OH)₃]⁻), transfers its organic group (R) to the palladium center, displacing the bromide ligand to form [ArPd(R)L₂].

Reductive Elimination: The Ar and R groups on the palladium complex couple, and the resulting product, Ar-R, is eliminated from the coordination sphere. This step regenerates the Pd(0)L₂ catalyst, allowing it to re-enter the cycle.

It is also important to note that nitrosoarenes exist in a monomer-dimer equilibrium in solution and the solid state. wikipedia.org The monomer is typically a colored species, while the dimer (azodioxide) is often colorless or pale yellow. wikipedia.org This equilibrium could potentially influence reaction kinetics, as the concentration of the reactive monomeric form may depend on factors like temperature and solvent.

Spectroscopic and Structural Characterization of 1,3 Dibromo 2 Nitrosobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For 1,3-dibromo-2-nitrosobenzene, ¹H NMR, ¹³C NMR, and 2D NMR methods would collectively provide a complete picture of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of 1,3-dibromo-2-nitrosobenzene is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring (H4, H5, and H6). The nitroso group (-NO) is an electron-withdrawing group, which deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield). Bromine atoms also have a deshielding effect, though it is influenced by both induction and resonance.

The proton H6, being ortho to a bromine atom and meta to the nitroso group, would likely appear as a doublet of doublets. The proton H4, positioned ortho to the other bromine atom and meta to the nitroso group, would also be a doublet of doublets. The proton H5, situated between the two bromine atoms (para to the nitroso group), would be expected to appear as a triplet. The coupling constants (J-values) between these protons would be typical for aromatic systems, with ortho coupling (³J) being larger than meta coupling (⁴J).

Table 1: Predicted ¹H NMR Data for 1,3-Dibromo-2-nitrosobenzene

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H4 | 7.3 - 7.6 | dd | ³J ≈ 8.0, ⁴J ≈ 1.5 |

| H5 | 7.1 - 7.4 | t | ³J ≈ 8.0 |

| H6 | 7.5 - 7.8 | dd | ³J ≈ 8.0, ⁴J ≈ 1.5 |

The ¹³C NMR spectrum of 1,3-dibromo-2-nitrosobenzene should display six unique signals, as each carbon atom in the benzene ring is in a distinct chemical environment. The carbon atom attached to the nitroso group (C2) would be significantly deshielded. The carbons bonded to the bromine atoms (C1 and C3) would also appear downfield, with their chemical shifts influenced by the heavy atom effect of bromine. The remaining three carbons (C4, C5, C6) would resonate at higher fields. For comparison, in 1,3-dibromobenzene (B47543), the carbon atoms attached to bromine appear around 121.9 ppm, while other carbons are in the 130-135 ppm range. nih.gov The presence of the ortho-nitroso group would further shift these values.

Table 2: Predicted ¹³C NMR Data for 1,3-Dibromo-2-nitrosobenzene

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C-Br) | 120 - 125 |

| C2 (C-NO) | 150 - 160 |

| C3 (C-Br) | 120 - 125 |

| C4 | 130 - 135 |

| C5 | 128 - 133 |

| C6 | 133 - 138 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between adjacent (coupled) protons. For 1,3-dibromo-2-nitrosobenzene, this would reveal correlations between H4 and H5, and between H5 and H6, confirming their connectivity in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It would definitively link the ¹H signals for H4, H5, and H6 to their corresponding ¹³C signals (C4, C5, and C6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique would be crucial for identifying the quaternary carbons (C1, C2, and C3). For instance, proton H4 would show correlations to C2, C3, and C6, while H6 would correlate to C1, C2, and C4. These long-range correlations provide the final pieces of the puzzle to assemble the complete molecular framework.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 1,3-dibromo-2-nitrosobenzene would be dominated by several key absorptions. The most diagnostic band would be the N=O stretching vibration of the nitroso group, which typically appears in the range of 1500-1620 cm⁻¹ for aromatic nitroso compounds. The C-Br stretching vibrations are expected in the fingerprint region, usually between 700 and 500 cm⁻¹. Additionally, characteristic C=C stretching vibrations for the aromatic ring would be observed around 1600-1450 cm⁻¹, and C-H stretching for the aromatic protons would appear just above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 1,3-Dibromo-2-nitrosobenzene

| Functional Group | Predicted Frequency Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3100 - 3000 | Stretch |

| N=O | 1620 - 1500 | Stretch |

| Aromatic C=C | 1600 - 1450 | Stretch |

| C-N | 1180 - 1120 | Stretch |

| Aromatic C-H | 900 - 675 | Out-of-plane bend |

| C-Br | 700 - 500 | Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For 1,3-dibromo-2-nitrosobenzene (C₆H₃Br₂NO), the molecular ion peak [M]⁺ would be expected. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule with two bromine atoms will show three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate intensity ratio of 1:2:1.

The fragmentation pattern would likely involve the loss of the nitroso group (-NO) to give a [M-30]⁺ fragment, or the loss of a bromine atom (-Br) to give a [M-79/81]⁺ fragment. Subsequent fragmentation of the dibromobenzene cation could also occur.

Table 4: Predicted Mass Spectrometry Data for 1,3-Dibromo-2-nitrosobenzene

| m/z Value | Predicted Identity | Notes |

| 265/267/269 | [C₆H₃Br₂NO]⁺ (Molecular Ion) | Isotopic pattern (1:2:1) due to two Br atoms |

| 235/237/239 | [C₆H₃Br₂]⁺ | Loss of NO group |

| 186/188 | [C₆H₃BrNO]⁺ | Loss of one Br atom |

| 156/158 | [C₆H₃Br]⁺ | Loss of NO and one Br atom |

| 75 | [C₆H₃]⁺ | Loss of NO and two Br atoms |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Visible spectroscopy measures the electronic transitions within a molecule. Aromatic nitroso compounds are known for their characteristic colors, which arise from absorptions in the visible region of the electromagnetic spectrum. Nitrosobenzene (B162901), for example, exhibits a weak absorption band in the visible range (around 750 nm) corresponding to the n→π* transition of the nitroso group. It also shows more intense absorptions in the UV region (around 315 nm and 280 nm) due to π→π* transitions. The presence of two bromine atoms on the benzene ring in 1,3-dibromo-2-nitrosobenzene would likely cause a bathochromic (red) shift of these absorption maxima due to their auxochromic effect.

Table 5: Predicted UV-Visible Absorption Data for 1,3-Dibromo-2-nitrosobenzene

| Predicted λₘₐₓ (nm) | Type of Electronic Transition | Region |

| > 750 | n → π | Visible |

| 320 - 340 | π → π | UVA |

| 285 - 300 | π → π* | UVB |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A definitive analysis of the solid-state structure and intermolecular interactions of 1,3-dibromo-2-nitrosobenzene through X-ray crystallography is currently precluded by the absence of published crystal structure data for this specific compound.

Conformational Analysis in the Crystalline State

Without experimental crystallographic data, any description of the conformation of 1,3-dibromo-2-nitrosobenzene in the crystalline state would be purely speculative. Typically, such an analysis would involve determining the torsion angles between the nitroso group and the benzene ring, as well as any deviations from planarity of the benzene ring itself, which can be influenced by steric hindrance from bulky ortho-substituents. In related halogenated nitrobenzenes, near-planar conformations have been observed, but significant twisting of the nitro group can occur due to intramolecular crowding.

Halogen Bonding and Other Non-Covalent Interactions

In the absence of specific data for 1,3-dibromo-2-nitrosobenzene, a data table of its crystallographic parameters cannot be generated.

Theoretical and Computational Studies of 1,3 Dibromo 2 Nitrosobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules like 1,3-Dibromo-2-nitrosobenzene. Methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) are powerful tools for studying strongly correlated systems, including aromatic compounds with electron-withdrawing groups. While specific studies on 1,3-Dibromo-2-nitrosobenzene using these high-level methods are not prevalent, the principles derived from analyses of related molecules like nitrobenzene (B124822) are highly informative.

The electronic structure of the nitroso group (-NO) is a key determinant of the molecule's reactivity. It possesses a high-energy Highest Occupied Molecular Orbital (HOMO), making it susceptible to photochemical and electrochemical reactions. The presence of two bromine atoms and a nitroso group on the benzene (B151609) ring significantly influences the distribution of electron density. The bromine atoms, being electronegative, withdraw electron density from the ring through the sigma framework, while also donating electron density via their lone pairs through resonance (pi-donation). The nitroso group is a strong electron-withdrawing group. These competing effects modulate the energies of the molecular orbitals.

The frontier molecular orbitals (HOMO and LUMO) are of particular interest. In aromatic nitroso compounds, the electronic structure facilitates n → π* and π → π* transitions, which are responsible for their characteristic photochemical reactivity. The precise energy levels and spatial distribution of these orbitals in 1,3-Dibromo-2-nitrosobenzene would be influenced by the specific substitution pattern, which can be accurately modeled using quantum chemical calculations.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure (geometry optimization) and the ground state energy of molecules. The B3LYP functional combined with a basis set like 6-31G** has proven effective for calculating the structures of various nitrosobenzene (B162901) derivatives.

The geometry optimization process iteratively adjusts the positions of the atoms to find the configuration with the minimum possible energy. For 1,3-Dibromo-2-nitrosobenzene, key geometric parameters include the C-N and N-O bond lengths of the nitroso group, the C-Br bond lengths, and the bond angles within the benzene ring. In the parent nitrosobenzene molecule, the C-N and N-O bond lengths are calculated to be approximately 1.441 Å and 1.223 Å, respectively. These values are relatively insensitive to substitution on the benzene ring in many cases.

The energetics of the molecule, including its stability relative to other isomers, can be accurately computed. DFT calculations allow for the determination of thermodynamic properties such as the enthalpy of formation.

Table 1: Typical Calculated Bond Lengths in Aromatic Nitroso Monomers and Dimers

| Bond | Monomer (Å) | Z-Dimer (Å) | E-Dimer (Å) |

|---|---|---|---|

| C-N | ~1.441 | - | - |

| N-O | ~1.223 | 1.256 - 1.259 | 1.268 - 1.274 |

| N-N | - | - | - |

Data derived from studies on parent and substituted nitrosobenzenes.

Reaction Mechanism Modeling and Transition State Analysis

Aromatic C-nitroso compounds are known to participate in various reactions, most notably dimerization and hetero-Diels-Alder cycloadditions. Computational modeling is essential for elucidating the mechanisms of these reactions by identifying transition states and calculating activation energies.

Dimerization: Nitroso compounds can exist in equilibrium with their azodioxy dimers. This process involves the formation of a nitrogen-nitrogen bond between two monomer molecules. DFT calculations can model the reaction pathway, showing how two molecules of 1,3-Dibromo-2-nitrosobenzene would approach each other and pass through a transition state to form the dimer. The electron-withdrawing nature of the substituents on the benzene ring enhances the reactivity of the nitroso group towards dimerization.

Hetero-Diels-Alder Reactions: Nitrosoarenes act as potent dienophiles in [4+2] cycloaddition reactions with dienes. DFT studies using the B3LYP functional have successfully predicted the activation energies, reaction energies, and stereoselectivities for these reactions. For 1,3-Dibromo-2-nitrosobenzene, modeling its reaction with a diene like cyclopentadiene (B3395910) would involve locating the transition state structure and calculating the energy barrier, thereby providing insight into the reaction's feasibility and kinetics.

Spectroscopic Property Prediction using Computational Methods

DFT calculations, such as those using the B3LYP functional, can be employed to compute harmonic vibrational frequencies. These calculated frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed vibrational bands can be made. For 1,3-Dibromo-2-nitrosobenzene, characteristic vibrational modes would include the N=O stretching frequency, C-N stretching, C-Br stretching, and various aromatic ring vibrations.

Furthermore, methods like Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. This allows for an understanding of the relationship between the electronic structure and the observed color and photochemical properties of the compound.

Conformational Analysis and Rotational Barriers of the Nitroso Group

The orientation of the nitroso group relative to the plane of the benzene ring is a critical conformational parameter. In many substituted nitrosobenzenes, steric effects from ortho-substituents play a dominant role in determining this orientation.

In 1,3-Dibromo-2-nitrosobenzene, the nitroso group is situated between two bromine atoms on the ring. The bromine atom at the C2 position, being in an ortho position, will exert a significant steric effect. This intramolecular crowding is expected to force the nitroso group to twist out of the plane of the benzene ring to minimize steric repulsion. In contrast, for related nitro compounds without ortho substituents, a planar conformation is often expected.

Computational methods can be used to perform a conformational analysis by systematically rotating the C-N bond and calculating the energy at each step. This generates a potential energy surface that reveals the most stable conformation (the global minimum) and the energy barrier required for the rotation of the nitroso group. This rotational barrier is a measure of the conformational flexibility of the molecule.

Intermolecular Interaction Analysis (e.g., Halogen Bonds)

In the solid state, the packing of molecules is governed by intermolecular interactions. For halogenated compounds like 1,3-Dibromo-2-nitrosobenzene, halogen bonding is a significant and highly directional non-covalent interaction.

Halogen bonds (XBs) occur when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or another halogen atom. Studies on structurally similar compounds, such as 1,2,3-tribromo-5-nitrobenzene, have revealed the presence of polarized Brδ+⋯Brδ− intermolecular halogen bonds. These interactions, often classified as Type-II, are characterized by C-Br⋯Br angles of approximately 180° and 90°.

For 1,3-Dibromo-2-nitrosobenzene, several types of halogen bonds are plausible and would likely direct its crystal packing:

Br···O Interactions: The bromine atoms could interact with the oxygen atom of the nitroso group on a neighboring molecule.

Br···Br Interactions: Interactions between bromine atoms on adjacent molecules could form, similar to those observed in other polybrominated benzenes.

Advanced Applications and Future Directions in Chemical Research of 1,3 Dibromo 2 Nitrosobenzene

Role as a Precursor in Complex Organic Synthesis

Nitrosoarenes are recognized for their remarkable versatility, capable of acting as both electrophilic and nucleophilic reagents in a wide array of organic reactions. researchgate.netrsc.org This dual reactivity makes 1,3-Dibromo-2-nitrosobenzene a potent precursor for constructing complex molecular architectures.

The nitroso group is an excellent participant in cycloaddition reactions, serving as a key component in the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. sciprofiles.comat.ua 1,3-Dibromo-2-nitrosobenzene can be employed in these reactions to generate highly functionalized heterocyclic systems. The nitroso moiety itself can act as a nucleophile through either its nitrogen or oxygen atom, a property that is crucial in the design of synthetic pathways for heterocyclic molecules. at.ua

One of the primary pathways involves the [4+2] cycloaddition reaction (Diels-Alder reaction), where the nitroso compound can act as a potent dienophile. Reaction with a conjugated diene would yield a substituted 1,2-oxazine ring system. The presence of two bromine atoms on the benzene (B151609) ring provides synthetic handles for further functionalization of the resulting heterocyclic product.

| Reaction Type | Reactant Partner | Resulting Heterocycle | Potential Significance of Bromine Atoms |

| [4+2] Cycloaddition | Conjugated Diene | Dihydro-1,2-oxazine | Sites for cross-coupling reactions (e.g., Suzuki, Heck) |

| [3+2] Cycloaddition | Nitrile Oxide | 1,2,4-Oxadiazole derivative | Modulate electronic properties and solubility |

| Ene Reaction | Alkene with allylic H | Allylic hydroxylamine (B1172632) | Precursor for further cyclization or functionalization |

| Condensation | Active Methylene (B1212753) Compound | N-Aryl nitrone | Intermediate for 1,3-dipolar cycloadditions |

Aromatic nitroso compounds and their derivatives are foundational in the synthesis of azo compounds, which are well-known for their chromophoric properties and applications as dyes. The Mills reaction, a condensation reaction between a nitrosoarene and an aniline (B41778) derivative, can produce unsymmetrically substituted azobenzenes. researchgate.net 1,3-Dibromo-2-nitrosobenzene can serve as the nitroso component in this reaction, leading to azo dyes with bromine substituents. These halogen atoms can enhance the properties of the dye, such as lightfastness, and provide sites for covalent bonding to substrates.

Furthermore, the electronic properties conferred by the nitroso and dibromo-substituted benzene ring make this compound a candidate for creating materials with optoelectronic applications. The charge-transfer characteristics of molecules derived from this precursor could be harnessed in the development of organic semiconductors or nonlinear optical materials.

The versatile reactivity of the nitroso group allows for its transformation into other functional groups, making 1,3-Dibromo-2-nitrosobenzene a precursor to new reagents. researchgate.net For instance, reduction of the nitroso group can yield an aniline, while oxidation can produce a nitro compound, providing access to a range of 2,6-dibromo-substituted aromatic building blocks.

In the field of catalysis, the nitrogen and oxygen atoms of the nitroso group can coordinate with metal centers. This allows for the design of novel ligands where the electronic properties are tuned by the bromine substituents. Such ligands could be incorporated into transition metal catalysts to modulate their activity and selectivity in various organic transformations. rsc.orgsciprofiles.com

Exploration of Novel Reaction Pathways and Methodologies

Recent advancements in organic synthesis have focused on developing milder and more efficient reaction conditions. Photochemical transformations of nitroso compounds represent an emerging area of interest. researchgate.net These reactions, often induced by visible light, can provide access to N,O-containing structures under eco-friendly conditions. researchgate.net The application of photochemistry to 1,3-Dibromo-2-nitrosobenzene could unlock novel reaction pathways that are not accessible through traditional thermal methods, potentially leading to the synthesis of unique molecular scaffolds. The study of its reaction with thiols, for example, could reveal complex pathways and key intermediates such as N-hydroxysulfenamides. acs.org

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules. In the case of 1,3-Dibromo-2-nitrosobenzene, density functional theory (DFT) and other computational methods can be used to model its electronic structure and predict its behavior in various reactions.

By simulating the effects of the ortho and para bromine atoms on the nitroso group's frontier molecular orbitals, researchers can gain insight into its electrophilicity and nucleophilicity. This understanding can guide the rational design of new derivatives with tailored reactivity for specific synthetic targets. For example, computational studies could predict how replacing the bromine atoms with other substituents would alter the molecule's suitability as a dienophile in Diels-Alder reactions or as a ligand for a specific metal catalyst.

Table of Predicted Reactivity Influence

| Substituent Property | Influence on Nitroso Group | Predicted Outcome for 1,3-Dibromo-2-nitrosobenzene |

|---|---|---|

| Inductive Effect | Electron-withdrawing | Increases electrophilicity of the nitrogen atom |

| Mesomeric Effect | Weakly electron-donating (lone pairs) | Partially counteracts inductive withdrawal |

| Steric Hindrance | Ortho-bromine atom | May hinder approach of bulky nucleophiles/dienophiles |

Q & A

Q. What are the common synthetic routes for 1,3-Dibromo-2-nitrosobenzene, and how can AI tools optimize synthesis planning?

- Methodological Answer : Synthetic routes often leverage halogen-directed nitrosation or stepwise functionalization of benzene derivatives. AI-driven platforms (e.g., Template_relevance models) integrate databases like PISTACHIO and REAXYS to predict feasible one-step pathways, prioritizing precursors with high electrophilic substitution compatibility . For example, bromination of nitrosobenzene derivatives under controlled conditions (e.g., HBr/FeBr₃) can yield the target compound. Validate predictions with experimental trials to address steric or electronic mismatches.

Q. What analytical techniques are recommended for characterizing 1,3-Dibromo-2-nitrosobenzene?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., para-bromo coupling constants) and mass spectrometry (EI-MS) for molecular weight verification (expected m/z ~298.89) . Compare spectral data with PubChem entries for consistency . X-ray crystallography resolves structural ambiguities, particularly nitroso group orientation, which impacts reactivity .

Q. What safety protocols are critical when handling 1,3-Dibromo-2-nitrosobenzene?

- Methodological Answer : Follow SDS guidelines: use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential halogenated aromatic toxicity . In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention. Store in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent nitroso group decomposition .

Advanced Questions

Q. How do electron-withdrawing substituents influence the reactivity of 1,3-Dibromo-2-nitrosobenzene in nucleophilic substitution?

- Methodological Answer : The nitroso group (-NO) and bromine atoms act as strong electron-withdrawing groups, polarizing the aromatic ring and activating positions for nucleophilic attack. For example, SNAr reactions with amines or thiols proceed efficiently in polar aprotic solvents (e.g., DMF) at 60–80°C . Kinetic studies using HPLC can monitor substituent effects on reaction rates, with meta-bromo positions showing lower activation barriers due to resonance stabilization .

Q. How should researchers address contradictions in reported reaction yields or mechanistic pathways?

- Methodological Answer : Cross-reference data from PubChem , CAS Common Chemistry , and Reaxys to identify outliers. For instance, discrepancies in palladium-catalyzed coupling yields may arise from ligand purity or solvent moisture. Replicate experiments under standardized conditions (e.g., anhydrous DMF, degassed solvents) and employ control reactions to isolate variables . Statistical tools (e.g., ANOVA) can quantify reproducibility across datasets .

Q. What are the stability challenges of 1,3-Dibromo-2-nitrosobenzene under varying storage conditions?

- Methodological Answer : The nitroso group is prone to oxidation and photodegradation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring reveal decomposition products like nitro derivatives . Store at –20°C in amber vials with desiccants. For long-term stability, consider lyophilization or formulation in stabilizing matrices (e.g., cyclodextrins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.